Viridiflorine

Description

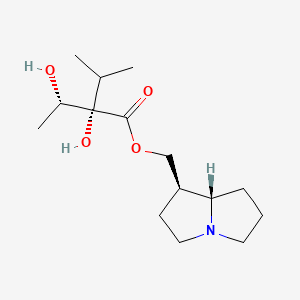

Structure

3D Structure

Properties

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-ABHRYQDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-57-5 |

Source

|

| Record name | Viridiflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDIFLORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Viridiflorine in the Boraginaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA), within the Boraginaceae plant family. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows.

Introduction to Viridiflorine and the Boraginaceae Family

The Boraginaceae family, commonly known as the borage or forget-me-not family, encompasses a wide variety of herbs, shrubs, and trees. Many species within this family are known to produce pyrrolizidine alkaloids (PAs), a class of secondary metabolites that serve as a chemical defense mechanism against herbivores[1][2][3]. Viridiflorine is a specific type of PA found in several Boraginaceae species. PAs are of significant interest to the scientific community due to their potential toxicity, particularly their hepatotoxic, genotoxic, and carcinogenic properties[1][2]. Understanding the distribution and concentration of viridiflorine in these plants is crucial for risk assessment, phytochemical studies, and the development of safe herbal products.

Quantitative Occurrence of Viridiflorine in Boraginaceae

The concentration of viridiflorine and other PAs can vary significantly between different species, plant parts, and even developmental stages of the plant. The following table summarizes the available quantitative data for the occurrence of viridiflorine and related PAs in various Boraginaceae species. It is important to note that viridiflorine often co-occurs with its stereoisomer, trachelanthamine, and some analytical methods may not distinguish between the two.

| Plant Species | Plant Part | Viridiflorine Content (mg/kg dry weight) | Total PA Content (mg/kg dry weight) | Reference |

| Symphytum officinale (Comfrey) | Roots | Present (unquantified) | 1380 - 8320 | [4] |

| Symphytum officinale (Comfrey) | Leaves | Present (unquantified) | 15 - 55 | [4] |

| Symphytum spp. | - | Present (unquantified) | 357 | [5] |

| Cynoglossum officinale (Hound's Tongue) | - | Present (unquantified) | 32428 | [5] |

| Cynoglossum officinale | Shoots | Viridiflorine only (trachelanthamine absent) | - | [6] |

| Cynoglossum officinale | Roots | Traces of viridiflorine (mostly trachelanthamine) | - | [6] |

| Cynoglossum creticum | Aerial parts | Present (as derivatives) | - | [7] |

| Heliotropium europaeum | Seeds | Present (unquantified) | 15736 | [5] |

| Echium vulgare | Inflorescences | Present (unquantified) | 1330 | [5] |

Note: The data presented is compiled from various sources and analytical methods. Direct comparison of absolute values should be done with caution. In many studies, viridiflorine is identified as present, but its specific concentration is not always reported separately from the total PA content.

Experimental Protocols for Viridiflorine Analysis

The accurate quantification of viridiflorine in plant matrices requires robust and validated analytical methods. The following sections detail the key steps involved in the extraction, purification, and analysis of viridiflorine from Boraginaceae species.

Sample Preparation and Extraction

A common procedure for the extraction of PAs, including viridiflorine, from plant material involves an acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.

Materials:

-

Dried and powdered plant material

-

Extraction solution: 0.05 M Sulfuric Acid (H₂SO₄) in water

-

Neutralization solution: Ammoniacal solution

-

Water (HPLC grade)

-

Centrifuge

-

Ultrasonic bath

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 2.0 g of the homogenized plant material into a centrifuge tube.

-

Add 20 mL of the extraction solution (0.05 M H₂SO₄).

-

Sonication: Place the tube in an ultrasonic bath for 15-20 minutes to facilitate cell disruption and extraction[8][9].

-

Centrifugation: Centrifuge the sample at approximately 3800 x g for 10 minutes[9].

-

Collect the supernatant. Repeat the extraction step on the plant material pellet with another 20 mL of the extraction solution to ensure complete extraction.

-

Combine the supernatants and neutralize to pH 7 with the ammoniacal solution[9].

-

Filter the neutralized extract to remove any remaining particulate matter.

Solid-Phase Extraction (SPE) Purification

SPE is a critical step to remove interfering compounds and concentrate the PAs.

Procedure:

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it[9].

-

Sample Loading: Load the filtered, neutralized extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the PAs from the cartridge with 10 mL of methanol[9].

-

Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water)[9].

Analytical Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of viridiflorine and other PAs.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

-

Reversed-phase C18 column.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for viridiflorine.

Visualizations

General Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of the necine base of pyrrolizidine alkaloids, the core structure of compounds like viridiflorine, starts from the amino acids arginine and ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, the first committed precursor for PA biosynthesis[10][11][12]. This is followed by a series of oxidation and cyclization reactions to form the characteristic bicyclic necine base. The necine base is then esterified with one or two necic acids, which are derived from various amino acids, to form the final PA molecule.

Caption: General biosynthetic pathway of pyrrolizidine alkaloids.

Experimental Workflow for Viridiflorine Analysis

The following diagram illustrates the logical flow of the experimental procedure for the analysis of viridiflorine in plant samples.

Caption: Experimental workflow for viridiflorine analysis.

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids, including viridiflorine, are primarily known for their toxicity, which is mediated by their metabolic activation in the liver. The 1,2-unsaturated necine base is metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity[1].

At present, specific signaling pathways directly modulated by viridiflorine that are distinct from the general PA toxicity mechanism are not well-documented in publicly available literature. Research has predominantly focused on the toxicological aspects of PAs as a class. The primary "signaling" event is the covalent modification of cellular components, which triggers cellular stress responses, apoptosis, and other downstream effects related to cellular damage.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of viridiflorine in the Boraginaceae family, providing a compilation of available quantitative data. Detailed experimental protocols for the extraction, purification, and quantification of viridiflorine using modern analytical techniques have been presented. Furthermore, visual diagrams of the general pyrrolizidine alkaloid biosynthetic pathway and the analytical workflow have been provided to aid in the understanding of these complex processes. While the general mechanism of PA toxicity is understood, further research is needed to elucidate any specific biological activities and signaling pathways associated with viridiflorine. This guide serves as a valuable resource for scientists and professionals working with this important class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]

- 9. bfr.bund.de [bfr.bund.de]

- 10. Publishers Panel [herbapolonica.pl]

- 11. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]

- 12. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Viridiflorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiflorine, a pyrrolizidine (B1209537) alkaloid found in various plant species, has garnered scientific interest due to its potential biological activities. This document provides a detailed overview of the chemical and physical properties of Viridiflorine, compiling available spectral data and outlining methodologies for its study. Furthermore, it explores its known biological effects and proposes potential cellular signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

Viridiflorine is a naturally occurring pyrrolizidine alkaloid. Its core chemical structure and key physical properties, based on available data, are summarized below. It is important to note that some of the physical properties are computationally predicted and experimental verification is recommended.

Table 1: Chemical Identifiers and Molecular Properties of Viridiflorine

| Property | Value | Source |

| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | PubChem[1] |

| CAS Number | 551-57-5 | The Good Scents Company[2], PubChem[1] |

| Molecular Formula | C₁₅H₂₇NO₄ | PubChem[1] |

| Molecular Weight | 285.38 g/mol | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O">C@@HO | PubChem[1] |

| InChI Key | BWQSLRZZOVFVHJ-ABHRYQDASA-N | PubChem[1] |

Table 2: Physical Properties of Viridiflorine

| Property | Value | Source |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 413.49 °C (estimated) | The Good Scents Company[2] |

| Solubility | Water: 1035 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |

| logP (Octanol/Water) | 0.902 (estimated) | The Good Scents Company[2] |

| XLogP3-AA | 1.4 (estimated) | The Good Scents Company[2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of Viridiflorine.

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of Viridiflorine. The mass spectrum of a compound with the same molecular formula and high likelihood of being Viridiflorine or its isomer, trachelanthamine, has been reported.

Key Fragmentation Peaks: The fragmentation of pyrrolizidine alkaloids is influenced by the necine base and the esterifying acids. For monoester PAs like viridiflorine, characteristic fragmentation patterns are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the pyrrolizidine core, the ester side chain, including methyl, methylene, and methine groups. Diastereotopic protons in the pyrrolizidine ring would likely exhibit complex splitting patterns.

-

¹³C NMR: The spectrum would display resonances for all 15 carbon atoms, with distinct chemical shifts for the carbonyl carbon of the ester, carbons bearing hydroxyl groups, and the carbons of the pyrrolizidine nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of Viridiflorine would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1735-1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Experimental Protocols

Isolation and Purification of Viridiflorine from Cynoglossum officinale

The following is a generalized protocol for the extraction and isolation of pyrrolizidine alkaloids like Viridiflorine from plant material, based on methods described for related compounds.

1. Plant Material Preparation:

- Collect and air-dry the aerial parts of Cynoglossum officinale.

- Grind the dried plant material to a fine powder.

2. Extraction:

- Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional shaking.

- Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

- Dissolve the crude extract in 2% sulfuric acid.

- Wash the acidic solution with diethyl ether or chloroform (B151607) to remove non-alkaloidal compounds.

- Make the aqueous acidic layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide.

- Extract the liberated alkaloids with chloroform or dichloromethane. Repeat the extraction several times.

- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.

- Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).

- Combine fractions containing Viridiflorine and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Analytical Quantification

Quantitative analysis of Viridiflorine can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is commonly employed. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Viridiflorine.

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids are known for their diverse biological activities, which can range from toxic to potentially therapeutic.

Known Biological Activities

-

Toxicity: Many pyrrolizidine alkaloids exhibit hepatotoxicity, which is a significant concern for their use in traditional medicine or as contaminants in food.[3] The toxicity is often mediated by the metabolic activation of the pyrrolizidine nucleus to reactive pyrrolic esters by cytochrome P450 enzymes in the liver. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage.[3][4]

-

Antimicrobial and Other Activities: Some pyrrolizidine alkaloids have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[4] However, specific studies on the antimicrobial or anticancer activity of Viridiflorine are limited.

Potential Signaling Pathways

While the specific signaling pathways modulated by Viridiflorine have not been extensively studied, the effects of other pyrrolizidine alkaloids and phytochemicals provide a basis for hypothesizing potential mechanisms of action.[5][6][7][8] Phytochemicals are known to interact with various protein kinases and transcription factors involved in key cellular processes.

Based on the known activities of related compounds, Viridiflorine could potentially influence signaling pathways involved in:

-

Cell Proliferation and Apoptosis: Many natural products exert their effects by modulating pathways such as the PI3K/Akt and MAPK pathways, which are central regulators of cell survival and proliferation.[9]

-

Inflammatory Response: Pyrrolizidine alkaloids could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade.

-

Neurotrophic Factor Signaling: The pyrrolizidine alkaloid clivorine (B1239113) has been shown to impair neuronal differentiation by down-regulating the NGF/TrkA/Akt signaling pathway. It is plausible that Viridiflorine could have similar effects on neuronal cells.

The following diagram illustrates a hypothetical experimental workflow to investigate the effects of Viridiflorine on a generic cell signaling pathway.

Caption: A generalized workflow for studying the effects of Viridiflorine on cellular signaling.

The following diagram illustrates a potential, hypothetical signaling pathway that could be affected by Viridiflorine, based on the known actions of other phytochemicals.

Caption: A hypothetical signaling cascade potentially modulated by Viridiflorine.

Conclusion

Viridiflorine presents an interesting subject for phytochemical and pharmacological research. While its basic chemical properties are established, a significant portion of its physical and biological characteristics remains to be experimentally determined and explored. The protocols and potential pathways outlined in this guide are intended to serve as a resource for researchers to further investigate the properties and therapeutic potential of this pyrrolizidine alkaloid. Future studies should focus on obtaining precise experimental data for its physical properties, detailed structural elucidation through advanced NMR techniques, and comprehensive investigations into its mechanisms of action at the cellular and molecular levels. Such research will be pivotal in assessing the true potential of Viridiflorine in drug development.

References

- 1. Viridiflorine | C15H27NO4 | CID 6453144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. viridiflorine, 551-57-5 [thegoodscentscompany.com]

- 3. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [mdpi.com]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Viridiflorine: A Technical Guide on the Pyrrolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiflorine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species, most notably within the Boraginaceae family. PAs are a large group of heterocyclic secondary metabolites known for their significant biological activities, including hepatotoxicity, genotoxicity, and potential antitumor effects. This technical guide provides an in-depth overview of viridiflorine, focusing on its chemical properties, biosynthesis, toxicological data, and the experimental methodologies used for its study. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and pharmacology.

Chemical and Physical Properties

Viridiflorine is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base, trachelanthamidine, esterified with viridifloric acid.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 285.38 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(1R,7aR)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-isopropylbutanoate | --INVALID-LINK-- |

| Boiling Point (estimated) | 413.49 °C at 760 mm Hg | The Good Scents Company |

| Water Solubility (estimated) | 1035 mg/L at 25 °C | The Good Scents Company |

| logP (o/w) (estimated) | 0.902 | The Good Scents Company |

Natural Sources and Biosynthesis

Viridiflorine is predominantly found in plants of the Boraginaceae family, such as those from the genera Cynoglossum, Heliotropium, and Symphytum.[1] It often co-occurs with its stereoisomer, trachelanthamine.

The biosynthesis of pyrrolizidine alkaloids originates from amino acids. The necine base core is derived from the polyamine putrescine, which is formed from either arginine or ornithine. A key and committing step in the pathway is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase.[2] The necic acid moiety, viridifloric acid, is derived from the amino acid L-isoleucine. The final step involves the esterification of the necine base with the necic acid.

Toxicological Data

While specific data for viridiflorine is scarce, studies on various PAs have determined their cytotoxic and genotoxic potential. For instance, the cytotoxic effects of several PAs have been evaluated in human liver cancer cell lines like HepG2.

| Pyrrolizidine Alkaloid | Cell Line | Exposure Time | EC50 (µM) |

| Lasiocarpine | HepG2-CYP3A4 | 24 h | 12.6 |

| Seneciphylline | HepG2-CYP3A4 | 24 h | 26.2 |

| Retrorsine | HepG2-CYP3A4 | 72 h | 2-60 |

| Echimidine | HepG2-CYP3A4 | 72 h | 2-60 |

| Riddelliine | HepG2-CYP3A4 | 72 h | 2-60 |

| Heliotrine | HepG2-CYP3A4 | 72 h | 2-60 |

| Europine | HepG2-CYP3A4 | 72 h | 200-500 |

| Monocrotaline | HepG2-CYP3A4 | 72 h | 200-500 |

Data from Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery.[4]

It is important to note that the toxicity of viridiflorine may differ from other PAs due to structural variations. Further studies are required to establish a definitive toxicological profile for viridiflorine.

Signaling Pathways

The hepatotoxicity of pyrrolizidine alkaloids is primarily mediated through their metabolic activation and subsequent interaction with cellular components, leading to oxidative stress and apoptosis.

The formation of DNA and protein adducts by the reactive pyrrolic metabolites of viridiflorine can trigger a cascade of cellular events. This includes the generation of reactive oxygen species (ROS), leading to oxidative stress.[5][6] Oxidative stress can, in turn, cause damage to mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This initiates a caspase cascade, ultimately resulting in programmed cell death (apoptosis) of hepatocytes.[][8]

Experimental Protocols

Extraction and Isolation of Viridiflorine

The following is a general workflow for the extraction and isolation of viridiflorine from plant material, such as Cynoglossum officinale.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Cynoglossum officinale) and grind it into a fine powder.

-

Extraction: Perform a Soxhlet extraction of the powdered plant material with methanol (B129727) for several hours to obtain a crude extract.[9]

-

Solvent Removal: Filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 2% H₂SO₄).

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.

-

Make the aqueous layer alkaline (e.g., with NH₄OH to pH 9-10).

-

Extract the alkaloids into an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of solvents, typically a mixture of chloroform and methanol with increasing polarity, often with the addition of a small amount of ammonia (B1221849) to prevent tailing of the alkaloids.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing viridiflorine and further purify using preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated viridiflorine using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Quantification of Viridiflorine by HPLC-MS/MS

Sample Preparation:

-

Weigh a precise amount of the dried plant extract or sample.

-

Extract the sample with an appropriate solvent, such as acidified methanol or a methanol/water mixture.[10]

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions (General):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical:

-

Solvent A: Water with a modifier like 0.1% formic acid or ammonium (B1175870) formate.

-

Solvent B: Acetonitrile or methanol with the same modifier.

-

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for viridiflorine would be monitored.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Protocol:

-

Cell Seeding: Seed the target cancer cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of viridiflorine (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of viridiflorine compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[1]

Conclusion

Viridiflorine, as a representative pyrrolizidine alkaloid, possesses significant biological activities that warrant further investigation. This guide has provided a comprehensive overview of its chemical nature, biosynthesis, and the current understanding of its toxicological properties and mechanisms of action. The detailed experimental protocols and data presented herein are intended to facilitate future research into this and other related natural products. A deeper understanding of the structure-activity relationships and signaling pathways affected by viridiflorine will be crucial for both assessing its risks and exploring its potential therapeutic applications.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of oxidative stress and DNA damage in human carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Toxicants in Oxidative Stress Mediated DNA Damage and Protection by Phytochemicals | Semantic Scholar [semanticscholar.org]

- 8. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.fukashere.edu.ng [journals.fukashere.edu.ng]

- 10. tandfonline.com [tandfonline.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Isolation of Viridiflorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiflorine, a pyrrolizidine (B1209537) alkaloid, has been a subject of chemical and biological interest since its initial discovery. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of viridiflorine. It details the historical context of its first identification and presents comprehensive experimental protocols for its extraction and purification from plant sources. Furthermore, this document summarizes the quantitative distribution of viridiflorine in Cynoglossum officinale and explores its known biological activities, including its potential interaction with cellular signaling pathways. The information is structured to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The initial discovery of viridiflorine is credited to the Russian chemist G. P. Menschikov in the mid-1930s. His pioneering work on the alkaloids present in various plants of the Boraginaceae family led to the first isolation and preliminary characterization of this compound. While the original 1935 publication is not readily accessible, subsequent research has confirmed his findings and further elucidated the structure and properties of viridiflorine.

The structural elucidation of viridiflorine was a significant undertaking, characteristic of the challenges in natural product chemistry in the pre-spectroscopic era. Early methods relied on classical chemical degradation and derivatization techniques. The absolute configuration of viridiflorine was later confirmed through total synthesis and advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Chemical Structure and Properties

Viridiflorine is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base, retronecine, esterified with viridifloric acid.

Table 1: Chemical and Physical Properties of Viridiflorine

| Property | Value |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | [(1R,7aR)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-isopropylbutanoate |

| CAS Number | 551-57-5 |

| Appearance | White crystalline solid |

| Melting Point | 107-108 °C |

Occurrence and Quantitative Distribution

Viridiflorine is primarily found in plants of the Boraginaceae family, with Cynoglossum officinale (Hound's Tongue) being a notable source. The concentration of viridiflorine and its N-oxide varies depending on the plant part and developmental stage.

Table 2: Relative Abundance of Viridiflorine and Other Pyrrolizidine Alkaloids in Cynoglossum officinale [1]

| Plant Part | Viridiflorine (%) | Trachelanthamine (%) | Rinderine (%) | Echinatine (%) |

| Roots | Traces | Predominant | High | Low |

| Shoots | Predominant | Not Detected | Low | High |

| Young Leaves | High | - | - | High |

| Old Leaves | Low | - | - | Low |

| Inflorescences | High | - | - | High |

*Relative abundance within the total pyrrolizidine alkaloid fraction.

Experimental Protocols

Historical Method of Isolation (Reconstructed)

The following protocol is a reconstruction of the likely methods used in the mid-20th century for the isolation of alkaloids, based on common practices of that era.

Diagram 1: Historical Alkaloid Extraction Workflow

Caption: A logical workflow for the historical isolation of viridiflorine.

Protocol:

-

Extraction: Dried and powdered plant material (Cynoglossum officinale) is exhaustively extracted with methanol (B129727) in a Soxhlet apparatus for several hours.

-

Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The residue is then acidified with 2N hydrochloric acid and filtered. The acidic aqueous solution is washed with diethyl ether to remove non-alkaloidal compounds.

-

Basification and Extraction: The acidic solution is made alkaline (pH 9-10) with concentrated ammonium (B1175870) hydroxide (B78521) and then extracted repeatedly with chloroform (B151607).

-

Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude alkaloid mixture.

-

Crystallization: The crude alkaloid residue is dissolved in a minimal amount of hot acetone. Diethyl ether is added dropwise until turbidity persists. Upon cooling, viridiflorine crystallizes out and is collected by filtration.

Modern Method for Isolation and Purification

Modern isolation techniques utilize chromatographic methods for higher purity and yield.

Diagram 2: Modern Viridiflorine Isolation Workflow

Caption: A typical modern workflow for the isolation of viridiflorine.

Protocol:

-

Extraction: Powdered plant material is extracted with methanol using an ultrasonic bath for 30 minutes. The process is repeated three times.

-

Filtration and Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure.

-

Solid-Phase Extraction (SPE): The concentrated extract is redissolved in water and loaded onto a C18 SPE cartridge. The cartridge is washed with water and then with a water-methanol gradient to elute different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing viridiflorine is further purified by preparative HPLC on a C18 column using a methanol-water gradient as the mobile phase.

-

Lyophilization: The collected fractions containing pure viridiflorine are combined and lyophilized to obtain the compound as a white powder.

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids, including viridiflorine, are known for their potential toxicity, primarily hepatotoxicity. The mechanism of toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus in the liver.

Diagram 3: General Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids

Caption: A simplified pathway of pyrrolizidine alkaloid bioactivation and toxicity.

Recent computational studies have suggested a more specific biological target for some pyrrolizidine alkaloids. These studies predict that certain PAs can act as antagonists of the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1).[2] This interaction could potentially explain some of the neurological effects observed with PA toxicity.

Diagram 4: Proposed Interaction of Pyrrolizidine Alkaloids with Muscarinic Acetylcholine Receptor M1

Caption: A proposed mechanism of viridiflorine as a CHRM1 antagonist.

The antagonistic binding of viridiflorine to CHRM1 would prevent the receptor's activation by acetylcholine.[2] This, in turn, would inhibit the downstream signaling cascade involving Gq/11 protein activation, phospholipase C, and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately affecting intracellular calcium levels and protein kinase C activity.[2] Further experimental validation is required to confirm this specific interaction and its physiological consequences.

Conclusion

Viridiflorine, since its discovery, has been a representative member of the pyrrolizidine alkaloids. This guide has provided a comprehensive overview of its history, chemical properties, and methods for its isolation. The provided experimental protocols, both historical and modern, offer practical guidance for researchers. The exploration of its biological activity highlights the general toxicity mechanism of PAs and points towards a potential specific interaction with muscarinic receptors, opening avenues for future research in pharmacology and toxicology. This compilation of data and methodologies aims to facilitate further investigation into the chemical and biological significance of viridiflorine.

References

The Role of Viridiflorine in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA), is a secondary metabolite synthesized by various plant species, notably within the Boraginaceae family, such as Cynoglossum officinale (Hound's Tongue). PAs are well-documented for their role as chemical defense compounds against herbivores and pathogens. This technical guide provides an in-depth analysis of the biological activity of viridiflorine in the context of plant defense. While specific quantitative data for viridiflorine's bioactivity is limited in publicly available literature, this guide synthesizes the known information on pyrrolizidine alkaloids as a class to infer the potential mechanisms of viridiflorine. It details experimental protocols for the extraction, quantification, and bioactivity assessment of viridiflorine, and illustrates the key signaling pathways likely involved in its defensive functions.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and inhibit pathogen growth. Among these are a diverse array of secondary metabolites, including alkaloids. Pyrrolizidine alkaloids (PAs) are a prominent class of these defense compounds, known for their toxicity and feeding deterrence to a wide range of insects and other herbivores[1][2]. Viridiflorine is a specific PA found in several plant species and is believed to contribute significantly to their defensive capabilities[3][4].

This guide explores the multifaceted role of viridiflorine in plant defense, addressing its potential antimicrobial and anti-herbivore activities, the underlying signaling pathways it may modulate, and the experimental methodologies required for its study.

Quantitative Data on Biological Activity

Direct quantitative data on the specific biological activity of viridiflorine against plant pathogens and herbivores is not extensively available in current literature. However, based on the known activities of related pyrrolizidine alkaloids, a hypothetical representation of such data is presented in the tables below for illustrative purposes. These tables provide a framework for the types of quantitative data that are essential for evaluating the efficacy of plant defense compounds.

Table 1: Hypothetical Antifungal Activity of Viridiflorine

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Botrytis cinerea | 128 | 256 |

| Fusarium oxysporum | 256 | >512 |

| Alternaria solani | 128 | 512 |

| Aspergillus niger | >512 | >512 |

Table 2: Hypothetical Insecticidal and Antifeedant Activity of Viridiflorine

| Insect Herbivore | Assay Type | EC50 (µg/cm²) | Larval Mortality (%) at 100 µg/cm² |

| Spodoptera frugiperda | Leaf Disc Choice Assay | 75 | 45 |

| Myzus persicae | Artificial Diet Bioassay | 150 | 30 |

| Plutella xylostella | Leaf Dip Bioassay | 90 | 55 |

Signaling Pathways in Viridiflorine-Mediated Plant Defense

The defensive actions of secondary metabolites like viridiflorine are often mediated through the plant's innate immune system, which involves complex signaling pathways. The two central players in plant defense signaling are jasmonic acid (JA) and salicylic (B10762653) acid (SA). While direct evidence for viridiflorine's interaction with these pathways is scarce, the known effects of herbivory and pathogen attack, which induce PA production, strongly suggest an interplay.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is primarily activated in response to wounding and attack by necrotrophic pathogens and chewing insects. It is hypothesized that the presence of herbivores triggers the biosynthesis of viridiflorine, which in turn could amplify the JA signal, leading to the expression of a battery of defense-related genes, including those encoding proteinase inhibitors and other toxic or antifeedant compounds.

References

Viridiflorine: A Pyrrolizidine Alkaloid Mediating Complex Insect-Plant Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA) predominantly found in the Boraginaceae family, plays a pivotal role in the intricate chemical dialogues between plants and insects. This technical guide provides a comprehensive overview of viridiflorine, focusing on its biosynthesis, its function as a chemical defense mechanism against generalist herbivores, and its nuanced role as a nectar component influencing pollinator behavior. The guide details quantitative data on viridiflorine distribution within plant tissues, outlines key experimental protocols for its study, and illustrates the signaling pathways governing its production and the physiological responses it elicits in insects. This document is intended to serve as a foundational resource for researchers in chemical ecology, entomology, and pharmacology, facilitating further investigation into the ecological significance and potential applications of this multifaceted secondary metabolite.

Introduction to Viridiflorine

Viridiflorine is a monoester pyrrolizidine alkaloid, a class of secondary metabolites known for their toxicity and their role in plant defense.[1] These alkaloids are characterized by a necine base, in the case of viridiflorine, retronecine (B1221780), esterified with a necic acid, viridifloric acid.[2][3] Found in various plant families, most notably Boraginaceae, Asteraceae, and Fabaceae, PAs like viridiflorine are crucial in defending plants against herbivory.[2][4]

The primary role of viridiflorine in insect-plant interactions is as a deterrent and toxin to generalist herbivores.[5] However, some specialist insects have evolved mechanisms to not only tolerate but also sequester these alkaloids for their own defense against predators.[6][7] Furthermore, the presence of viridiflorine and other PAs in floral nectar introduces a layer of complexity to plant-pollinator relationships, potentially influencing pollinator preference and fitness.[8]

Chemical Properties and Biosynthesis

Chemical Structure

Viridiflorine is an ester of the necine base retronecine and (-)-viridifloric acid. It is often found alongside its stereoisomer, trachelanthamine, which is formed from the same necine base but with (+)-trachelanthic acid.

Biosynthesis of Viridiflorine

The biosynthesis of the necine base of viridiflorine begins with the amino acid arginine, which is converted to putrescine.[2] Two molecules of putrescine are then condensed to form homospermidine, the first committed precursor for the pyrrolizidine skeleton.[2] The pathway then proceeds through a series of oxidation and cyclization reactions to form the retronecine base. This necine base is then esterified with viridifloric acid, which is derived from the amino acid isoleucine, to form viridiflorine.[9]

Quantitative Data on Viridiflorine Distribution

The concentration of viridiflorine and other PAs varies significantly among different plant tissues and developmental stages. Generally, the highest concentrations are found in the most valuable and vulnerable plant parts, such as inflorescences and young leaves, to protect them from herbivory.[10]

| Plant Species | Plant Part | Total Pyrrolizidine Alkaloid (PA) Content (% of dry weight) | Viridiflorine Presence | Reference |

| Cynoglossum officinale | Young Leaves (rosette) | 1.89 - 2.12 | Present | [10] |

| Cynoglossum officinale | Mature Leaves | 0.31 - 1.20 | Present | [10] |

| Cynoglossum officinale | Stems | 0.09 - 1.29 | Present | [10] |

| Cynoglossum officinale | Buds | 1.27 | Present | [10] |

| Cynoglossum officinale | Flowers | 0.12 - 1.36 | Present | [10] |

| Cynoglossum officinale | Pods | 1.00 | Present | [10] |

| Echium vulgare | Nectar | 0.3 - 95.1 µg/g | Echium-type PAs present | [8] |

Note: The data for Cynoglossum officinale represents the total PA content, of which viridiflorine is a component. The Echium vulgare data provides an estimate of PA concentrations that can be found in the nectar of related Boraginaceae species.

Role in Insect-Plant Interactions

Defense against Generalist Herbivores

Viridiflorine, like other PAs, serves as a potent defense mechanism against generalist insect herbivores.[5] These compounds are often bitter and can induce immediate feeding avoidance.[1][3] Ingestion of viridiflorine can lead to toxic effects, impacting the growth, development, and survival of non-adapted insects.[5] The toxicity of PAs is often dependent on their chemical structure, with the free base form generally being more toxic than the N-oxide form.[11]

Sequestration by Specialist Herbivores

In contrast to generalists, some specialist insects have evolved the ability to sequester PAs, including viridiflorine, from their host plants.[6] These insects store the alkaloids, typically in their non-toxic N-oxide form, and use them as a chemical defense against their own predators.[9][11] This sequestration is a remarkable example of co-evolution between plants and insects.

Presence in Nectar and Effects on Pollinators

The presence of viridiflorine and other PAs in floral nectar adds another layer of complexity to insect-plant interactions.[8] Nectar PAs can be toxic or deterrent to certain pollinators, potentially filtering the types of visitors a plant receives. However, some pollinators may have a tolerance for these compounds, and in some cases, the alkaloids may even offer medicinal benefits against parasites. The concentration and composition of PAs in nectar are therefore critical factors in shaping plant-pollinator relationships.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study viridiflorine and its role in insect-plant interactions.

Extraction and Quantification of Viridiflorine

Objective: To extract and quantify viridiflorine and other PAs from plant tissues.

Methodology:

-

Sample Preparation: Lyophilize and grind plant material to a fine powder.

-

Extraction:

-

Perform a solid-liquid extraction using an acidified aqueous solution (e.g., 0.05 M H₂SO₄).

-

Alternatively, use methanol (B129727) or ethanol (B145695) for extraction.

-

For N-oxides, a reduction step with zinc dust can be included to convert them to their corresponding free bases for GC-MS analysis.

-

-

Purification:

-

Centrifuge the extract and pass the supernatant through a cation-exchange column (e.g., Amberlite IR 120 H⁺).

-

Wash the column with water and then elute the PAs with ammoniated methanol or ethanol.

-

Evaporate the eluate to dryness and redissolve in a suitable solvent (e.g., methanol).

-

-

Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the PAs (e.g., silylation) to increase volatility. Use a capillary column (e.g., DB-1) and a suitable temperature program. Quantify based on the integrated peak areas of characteristic ions compared to a known standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.

-

Insect Feeding Bioassay

Objective: To assess the deterrent or toxic effects of viridiflorine on insect herbivores.

Methodology:

-

Diet Preparation: Prepare an artificial diet suitable for the target insect species. Incorporate viridiflorine (dissolved in a suitable solvent, which is then evaporated) at various concentrations into the diet. A control diet without viridiflorine should also be prepared.

-

Insect Rearing: Use laboratory-reared insects of a specific age or developmental stage.

-

Experimental Setup:

-

Choice Test: Provide insects with a choice between the control diet and the viridiflorine-containing diet. Measure the amount of each diet consumed over a specific period.

-

No-Choice Test: Provide insects with only the viridiflorine-containing diet or the control diet. Monitor insect survival, growth rate (weight gain), and development time.

-

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine if viridiflorine has a significant effect on feeding behavior, survival, or development.

In Vitro Insect Cell Line Toxicity Assay

Objective: To determine the cytotoxicity of viridiflorine on insect cells.

Methodology:

-

Cell Culture: Culture a suitable insect cell line (e.g., Sf9 from Spodoptera frugiperda) in an appropriate medium.

-

Treatment: Seed the cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of viridiflorine. Include a solvent control.

-

Viability Assay (e.g., MTT assay): After a specific incubation period (e.g., 24-48 hours), add MTT solution to the wells. The viable cells will reduce the MTT to a colored formazan (B1609692) product.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the LD50 (lethal dose for 50% of the cells).

Signaling Pathways and Physiological Responses

Jasmonic Acid Signaling Pathway in Plant Defense

The biosynthesis of viridiflorine and other PAs is often induced by herbivore feeding. This induction is primarily mediated by the jasmonic acid (JA) signaling pathway.[12]

-

Wounding and Elicitor Recognition: Herbivore feeding causes mechanical damage and introduces elicitors (e.g., from insect oral secretions) into the plant tissue.

-

JA Biosynthesis: This triggers the synthesis of jasmonic acid from linolenic acid in the chloroplasts and peroxisomes.

-

JA-Ile Conjugation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

-

Signal Perception: JA-Ile binds to the F-box protein COI1, which is part of the SCF(COI1) ubiquitin ligase complex.

-

Derepression of Transcription: This binding leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

-

Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2, ERF, WRKY), which then activate the expression of defense-related genes, including those involved in the biosynthesis of PAs like viridiflorine.[13][14][15]

Insect Physiological Responses to Viridiflorine

Pyrrolizidine alkaloids can exert neurotoxic effects on insects. While the specific neuronal targets of viridiflorine are not fully elucidated, PAs are known to modulate neuroreceptors, including octopamine (B1677172) and serotonin (B10506) (5-HT) receptors.[1][3] Interference with these receptors can disrupt normal nerve function, leading to changes in behavior, paralysis, and ultimately death.

Insects have evolved various enzymatic systems to detoxify plant secondary metabolites. The primary enzymes involved in the detoxification of alkaloids are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[16][17]

-

Cytochrome P450s: These enzymes can hydroxylate or otherwise modify the viridiflorine molecule, increasing its polarity and facilitating its excretion.[16][17]

-

N-oxidation: Some specialist insects possess specific flavin-dependent monooxygenases (FMOs) that N-oxidize the tertiary amine of the necine base.[11][18] This conversion to the N-oxide form is a key detoxification step, as the N-oxides are less toxic and more water-soluble.[9][11]

Conclusion and Future Directions

Viridiflorine is a key player in the chemical ecology of plant-insect interactions, acting as both a defense against herbivores and a modulator of pollinator behavior. This guide has synthesized the current knowledge on its chemistry, biosynthesis, and ecological roles, providing a foundation for future research.

Further investigation is needed to:

-

Obtain more precise quantitative data on viridiflorine concentrations in the nectar of various plant species and its specific LD50 values for a wider range of insect species.

-

Elucidate the specific genes and transcription factors that are directly involved in the regulation of viridiflorine biosynthesis in response to jasmonate signaling.

-

Identify the precise neuroreceptor targets of viridiflorine in insects to better understand its mode of action.

-

Characterize the specific cytochrome P450 enzymes and other detoxification pathways involved in the metabolism of viridiflorine in both generalist and specialist insects.

A deeper understanding of these aspects will not only enhance our knowledge of co-evolutionary processes in nature but may also open new avenues for the development of novel, targeted pest management strategies and the discovery of new pharmacologically active compounds.

References

- 1. plants.sdsu.edu [plants.sdsu.edu]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Differences in effects of pyrrolizidine alkaloids on five generalist insect herbivore species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Feeding on Host Plants with Different Concentrations and Structures of Pyrrolizidine Alkaloids Impacts the Chemical-Defense Effectiveness of a Specialist Herbivore | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine Alkaloids from Echium vulgare in Honey Originate Primarily from Floral Nectar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. researchgate.net [researchgate.net]

- 11. The two facies of pyrrolizidine alkaloids: the role of the tertiary amine and its N-oxide in chemical defense of insects with acquired plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 16. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Flavin-Dependent Monooxygenases as a Detoxification Mechanism in Insects: New Insights from the Arctiids (Lepidoptera) | PLOS One [journals.plos.org]

Structural Elucidation of Viridiflorine: A Technical Guide

Introduction

Viridiflorine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites known for their widespread presence in the plant kingdom and their significant role in plant defense mechanisms.[1] Primarily found in species of the Boraginaceae family, such as those from the Cynoglossum genus, Viridiflorine and other PAs are of considerable interest to researchers due to their potential toxicity and complex chemical structures.[2][3] The structural elucidation of such molecules is a fundamental challenge in natural product chemistry, requiring a combination of sophisticated analytical techniques to determine not only the chemical formula and connectivity but also the precise three-dimensional arrangement of atoms, or stereochemistry.

This technical guide provides an in-depth overview of the methodologies and data integral to the complete structural determination of Viridiflorine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the elucidation process, from initial isolation to final stereochemical assignment.

Data Presentation

The definitive structure of Viridiflorine is [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate.[4] The quantitative data underpinning this structural assignment are summarized below.

Physicochemical and Spectrometric Properties

The fundamental properties of Viridiflorine are captured by its molecular formula and mass spectrometric data, which provide the initial confirmation of its elemental composition and mass.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇NO₄ | PubChem[4] |

| Molecular Weight | 285.38 g/mol | PubChem[4] |

| Exact Mass | 285.19400834 Da | PubChem[4] |

| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | PubChem[4] |

Mass Spectrometry Data (LC-ESI-QTOF)

Mass spectrometry (MS) is critical for determining the molecular weight and fragmentation pattern, which offers clues to the molecule's substructures. The electrospray ionization (ESI) mass spectrum of Viridiflorine typically shows a prominent protonated molecular ion [M+H]⁺.

| m/z (Mass/Charge) | Ion | Description |

| 286.2017 | [M+H]⁺ | Protonated molecular ion |

| 142.1300 | [C₈H₁₆NO]⁺ | Fragment corresponding to the necic acid portion |

| 138.0862 | [C₈H₁₂NO]⁺ | Fragment from the necine base after ester cleavage |

| 120.0757 | [C₈H₁₀N]⁺ | Further fragmentation of the necine base |

Data sourced from PubChem LC-MS record MSBNK-RIKEN-PR300382.[4]

NMR Spectroscopic Data

¹H NMR Data (Conceptual)

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-9 | ~4.0 - 4.5 | m |

| H-1' | ~4.0 | q |

| H-2' | - | s (quaternary C) |

| H-3' | ~2.0 | m |

| CH₃-4' | ~0.9 | d |

| CH₃-5' | ~0.9 | d |

| CH₃-1'' | ~1.2 | d |

¹³C NMR Data (Conceptual)

| Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~175 |

| C-9 | ~60-65 |

| C-1', C-2' (oxygenated) | ~70-80 |

| Pyrrolizidine carbons | ~25-60 |

| Methyl carbons | ~15-25 |

Experimental Protocols

The structural elucidation of Viridiflorine follows a multi-step workflow involving isolation from natural sources followed by a suite of analytical techniques.

Isolation and Purification Protocol

Viridiflorine is typically isolated from plants of the Boraginaceae family. The following is a generalized protocol for its extraction and purification.

-

Plant Material Collection and Preparation : Collect fresh or dried aerial parts of the source plant (e.g., Cynoglossum officinale). Grind the material to a fine powder to maximize surface area for extraction.

-

Extraction : Perform a Soxhlet extraction or maceration with a polar solvent like methanol (B129727) or ethanol (B145695) over 24-48 hours to extract the alkaloids.

-

Acid-Base Extraction :

-

Evaporate the initial solvent under reduced pressure to yield a crude extract.

-

Resuspend the extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or hexane) to remove lipids and other non-basic compounds.

-

-

Reduction of N-oxides : Pyrrolizidine alkaloids often exist as N-oxides in the plant.[2] To convert them to the free base for easier analysis (especially by GC-MS), add zinc dust to the acidic aqueous solution and stir for several hours.

-

Purification :

-

Make the aqueous solution basic (pH 9-10) with a strong base (e.g., NH₄OH).

-

Extract the free-base alkaloids into an organic solvent like chloroform (B151607) or dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

-

Subject the concentrated extract to column chromatography (using silica (B1680970) gel or alumina) or preparative thin-layer chromatography (TLC) for final purification of Viridiflorine.

-

Spectroscopic Analysis Protocols

Mass Spectrometry (GC-MS and LC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Sample Preparation : Dissolve the purified alkaloid in a volatile solvent like methanol or dichloromethane.

-

Instrumentation : Use a capillary column suitable for alkaloid separation (e.g., DB-5).

-

Conditions : Employ a temperature gradient (e.g., starting at 150°C, ramping to 300°C) to elute the compounds. Use helium as the carrier gas.

-

Detection : Acquire mass spectra using electron ionization (EI) at 70 eV. The resulting fragmentation patterns are highly reproducible and useful for identification.[2]

-

-

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) :

-

Sample Preparation : Dissolve the sample in a methanol/water mixture.

-

Instrumentation : Use a C18 reverse-phase column.

-

Conditions : Employ a solvent gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detection : Use positive ion ESI mode to generate protonated molecules [M+H]⁺. QTOF analyzers provide high-resolution mass data, allowing for the determination of the elemental formula.[4]

-

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified Viridiflorine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR : Acquire a one-dimensional proton spectrum. This reveals the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (proton count).

-

¹³C NMR : Acquire a one-dimensional carbon spectrum (often proton-decoupled). This shows the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present (e.g., C=O, C-O, alkyl).

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

-

Determination of Absolute Configuration Protocol

The unambiguous determination of stereochemistry is the final and most challenging step. While the relative configuration can often be deduced from NMR data (e.g., NOESY experiments), assigning the absolute configuration requires specialized techniques.[5][6]

Single-Crystal X-Ray Crystallography (Gold Standard)

-

Crystallization : Grow a high-quality single crystal of Viridiflorine. This is often the rate-limiting step and involves slowly evaporating the solvent from a concentrated solution of the pure compound, using various solvent systems (e.g., methanol, acetone, ethyl acetate).

-

Data Collection : Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to ~100 K) with liquid nitrogen to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam.

-

Diffraction Pattern Analysis : The crystal diffractates the X-rays into a specific pattern of spots. The intensities and positions of these spots are measured by a detector.

-

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the molecule. By fitting atoms into this map, a 3D model of the molecule is built and refined. For a molecule with no atoms heavier than oxygen, the absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).[5] This method provides an unambiguous assignment of the R/S configuration at all chiral centers.

Visualizations

Diagrams illustrating the workflow and logic of the structural elucidation process provide a clear conceptual framework.

Caption: Workflow for the structural elucidation of Viridiflorine.

Caption: How different analytical data contribute to the final structure.

References

- 1. mdpi.com [mdpi.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. plants.sdsu.edu [plants.sdsu.edu]

- 4. Viridiflorine | C15H27NO4 | CID 6453144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of the absolute configuration of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stereochemistry of Necic Acids in Viridiflorine: A Technical Guide

An In-depth Examination of the Stereochemical Nuances of Viridifloric and Trachelanthic Acids for Researchers, Scientists, and Drug Development Professionals.

The pyrrolizidine (B1209537) alkaloid Viridiflorine is a natural compound of significant interest in medicinal chemistry and toxicology. A crucial aspect of its molecular architecture, and consequently its biological activity, lies in the stereochemistry of its constituent necic acids: viridifloric acid and its diastereomer, trachelanthic acid. This technical guide provides a comprehensive overview of the stereochemical determination, physicochemical properties, and biological significance of these C7 necic acids.

Introduction to the Necic Acid Moieties of Viridiflorine

Viridiflorine is an ester formed between the necine base, (+)-retronecine, and a necic acid. The necic acid component is viridifloric acid, a 2,3-dihydroxy-2,3-dimethylbutanoic acid. It is crucial to distinguish viridifloric acid from its diastereomer, trachelanthic acid, as the spatial arrangement of their hydroxyl groups significantly influences the biological properties of the parent alkaloid.

Viridifloric acid possesses a threo relative stereochemistry of its two hydroxyl groups, while trachelanthic acid has an erythro configuration. Both are chiral molecules and can exist as enantiomers. The specific enantiomer of viridifloric acid found in Viridiflorine is (+)-viridifloric acid.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of viridifloric and trachelanthic acids gives rise to unique physicochemical properties and spectroscopic fingerprints. These differences are fundamental for their identification and characterization.

| Property | (+)-Viridifloric Acid | (-)-Viridifloric Acid | (+)-Trachelanthic Acid | (-)-Trachelanthic Acid |

| Molecular Formula | C₇H₁₄O₄ | C₇H₁₄O₄ | C₇H₁₄O₄ | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol | 162.18 g/mol | 162.18 g/mol | 162.18 g/mol |

| Stereochemistry | threo | threo | erythro | erythro |

| Melting Point | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Specific Rotation | Data not readily available | Data not readily available | Optically active (+)[1] | Optically active (-)[2] |

Note: Specific quantitative values for melting points and specific rotations are not consistently reported in readily accessible literature, highlighting a gap in the comprehensive characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of viridifloric and trachelanthic acids. The relative orientation of the hydroxyl groups and methyl groups leads to distinct chemical shifts and coupling constants. While a complete, assigned NMR dataset for both diastereomers is not available in a single source, the general regions for key proton and carbon signals of carboxylic acids are well-established.

Expected ¹H NMR Spectral Regions:

-

-COOH: A broad singlet typically observed between 10-13 ppm.

-

-CH(OH)-: A quartet or multiplet, with its chemical shift and coupling constants being highly sensitive to the diastereomeric form.

-

-C(OH)-CH₃: A singlet.

-

-CH(CH₃)₂: A doublet for the methyl protons and a septet for the methine proton.

Expected ¹³C NMR Spectral Regions:

-

-COOH: A signal in the range of 170-185 ppm.

-

-C(OH)-: A quaternary carbon signal.

-

-CH(OH)-: A methine carbon signal.

-

Methyl and Isopropyl Carbons: Signals in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the necic acids. Key characteristic absorption bands include:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

-

C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the threo and erythro diastereomers.

Experimental Protocols

The determination of the stereochemistry of the necic acid in Viridiflorine involves a multi-step process encompassing hydrolysis, purification, and stereochemical analysis.

Hydrolysis of Viridiflorine

Objective: To cleave the ester bond in Viridiflorine to isolate the necic acid (viridifloric acid) and the necine base.

Protocol:

-

Alkaline Hydrolysis: Dissolve a known quantity of Viridiflorine in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Reflux the mixture for a specified period (e.g., 2-4 hours) to ensure complete hydrolysis.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to separate the necic acid from the more water-soluble necine base.

-